2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
Description
The compound 2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a unique substitution pattern:
- 2-Methyl group: Enhances steric bulk and influences electronic properties.
- 5-Propyl chain: Balances hydrophobicity and flexibility.
Pyrazolo[1,5-a]pyrimidines are synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds, as demonstrated in and . The structural diversity of these compounds allows for tailored biological activities, such as kinase inhibition () or modulation of steroid analogs ().
Properties
IUPAC Name |
2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-3-10-22-19-24(30-17-15-29(16-18-30)23-13-8-5-9-14-23)31-26(27-22)25(20(2)28-31)21-11-6-4-7-12-21/h4-9,11-14,19H,3,10,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOAAKFVAWAAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain. This compound acts as an inhibitor of this enzyme.
Mode of Action
This compound interacts with acetylcholinesterase by binding to its active site, thereby inhibiting the enzyme’s activity. This results in an increase in the concentration of acetylcholine in the brain. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition.
Biochemical Pathways
By inhibiting acetylcholinesterase, this compound affects the cholinergic neurotransmission pathway. This pathway plays a crucial role in learning and memory. The increase in acetylcholine levels enhances cognitive functions.
Biological Activity
2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the 4-phenylpiperazine moiety is significant as it often contributes to neuropharmacological effects.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens. Notably, compounds with similar structural motifs demonstrated moderate to potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.21 μM to higher concentrations depending on the specific derivative and pathogen tested .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 2-Methyl... | 0.21 | Pseudomonas aeruginosa |
| Similar Derivative | 0.35 | Escherichia coli |
| Similar Derivative | 0.50 | Candida albicans |
Cytotoxicity
The cytotoxic effects of this class of compounds have also been evaluated using various cell lines. The MTT assay indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Compounds containing the 4-phenylpiperazine moiety have been associated with antidepressant and anxiolytic activities in preclinical models. The mechanism involves modulation of serotonin and dopamine receptors, which are critical in mood regulation and anxiety response .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound interacts with neurotransmitter receptors, influencing synaptic transmission.
- DNA Interaction : Certain studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to cytotoxic effects on rapidly dividing cells.
Case Studies
Several case studies have reported on the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives in treating infections caused by resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Neuropharmacological Assessment : Clinical trials assessing the antidepressant effects of piperazine-containing compounds showed promising results in reducing depressive symptoms with minimal side effects compared to traditional SSRIs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine ()
- Key Difference : The piperazine ring bears a methyl group instead of a phenyl group.
- Impact: Reduced steric bulk and lipophilicity compared to the phenylpiperazine in the target compound. The isopropyl group at position 5 may increase metabolic stability compared to the propyl chain in the target compound.
5-Methyl-7-morpholin-4-yl-3-phenyl-pyrazolo[1,5-a]pyrimidine ()
- Key Difference : Replacement of piperazine with morpholine .
- Impact: Morpholine’s oxygen atom enhances hydrogen-bonding capacity but reduces basicity compared to piperazine.
Variations in the Pyrazolo[1,5-a]pyrimidine Core
MK Series Compounds ()
Examples include:
- MK7 : 2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- MK8 : 2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- MK59 : 2-(tert-Butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
| Property | Target Compound | MK Series |
|---|---|---|
| Position 2 Substituent | Methyl | Halogenated aryl, tert-butyl |
| Position 5 Substituent | Propyl | Phenyl, nitro, methoxy |
| Position 7 Substituent | 4-Phenylpiperazin-1-yl | Ketone (4H-one) |
- Key Insights :
- The 4H-one group in MK compounds (e.g., MK7) introduces a hydrogen-bond acceptor, enhancing solubility but limiting membrane permeability.
- Electron-withdrawing groups (e.g., nitro in MK61) increase polarity, whereas the target’s propyl chain optimizes lipophilicity for passive diffusion.
- The tert-butyl group in MK59 enhances steric shielding but may reduce metabolic stability compared to the target’s methyl group .
Cyclopenta-Fused Derivatives ()
Examples include:
- 5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
- 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
| Property | Target Compound | Cyclopenta-Fused Analogs |
|---|---|---|
| Core Structure | Non-fused pyrazolo[1,5-a]pyrimidine | Fused cyclopenta ring |
| Conformational Flexibility | High | Restricted by fused ring |
| Aryl Ring Dihedral Angle | ~10–15° (estimated) | 3.6–14.5° (measured in analogs) |
- The target compound’s non-fused core allows greater conformational flexibility, which may enhance interactions with flexible enzyme active sites .
TRK Kinase Inhibitors ()
Example: 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
- Key Differences :
- Pyrrolidine and pyrazole substituents instead of phenylpiperazine.
- Fluorine atoms enhance electronegativity and metabolic stability.
- Impact :
Structural and Pharmacological Implications
Pharmacokinetic and Pharmacodynamic Profiles
Structure-Activity Relationships (SAR)
- Position 7 : Piperazine derivatives (target compound) show enhanced receptor affinity over morpholine or ketone analogs.
- Position 5 : Propyl balances hydrophobicity better than isopropyl () or phenyl (), reducing aggregation risks.
Q & A
Basic Research: What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
Methodological Answer:
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or α,β-unsaturated carbonyl compounds). For derivatives like 2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine, subsequent functionalization involves introducing substituents at positions 5 (propyl), 7 (piperazine), and 3 (phenyl) via nucleophilic substitution or Suzuki coupling . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and yield .
Basic Research: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., ¹H NMR for methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.2–7.8 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For crystalline derivatives, X-ray crystallography resolves bond angles and torsion angles, critical for confirming stereoelectronic effects .
Advanced Research: How can computational methods predict the compound’s interaction with kinase targets like CDK2?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CDK2 (PDB ID: 1H1S) to analyze binding affinity. Key interactions include hydrogen bonding with the pyrazolo[1,5-a]pyrimidine core and hydrophobic interactions with the phenylpiperazine group. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Advanced Research: What strategies address low solubility in biological assays?
Methodological Answer:
Modify the propyl chain (position 5) to introduce polar groups (e.g., hydroxyl or amine) while retaining bioactivity. Use co-solvents like DMSO (≤1% v/v) or formulate with cyclodextrins. Assess solubility via HPLC-UV in phosphate-buffered saline (pH 7.4) and validate using dynamic light scattering (DLS) for nanoparticle formulations .
Basic Research: What spectroscopic techniques differentiate regioisomers during synthesis?
Methodological Answer:
¹³C NMR is critical: regioisomers exhibit distinct chemical shifts for carbonyl carbons (e.g., C7 in pyrazolo[1,5-a]pyrimidine at δ ~160–165 ppm). 2D NMR (COSY, HSQC) maps coupling between protons and carbons to confirm substitution patterns .
Advanced Research: How can structure-activity relationship (SAR) studies optimize kinase inhibition?
Methodological Answer:
Systematically vary substituents:
- Position 7 : Replace phenylpiperazine with pyridinylpiperazine to enhance π-π stacking.
- Position 5 : Shorten the propyl chain to reduce steric hindrance.
Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) and correlate IC₅₀ values with electrostatic potential maps from DFT calculations .
Basic Research: What are the stability challenges under physiological conditions?
Methodological Answer:
Assess stability via LC-MS in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). The phenylpiperazine group may undergo oxidative metabolism; stabilize by introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring .
Advanced Research: How to resolve contradictions in reported synthetic yields (e.g., 62% vs. 70%)?
Methodological Answer:
Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use Design of Experiments (DoE) to identify critical factors (e.g., reagent purity, stirring rate). Cross-validate with HPLC purity analysis and kinetic studies (e.g., in situ IR monitoring) .
Basic Research: What chromatographic methods purify this compound effectively?
Methodological Answer:
Use flash chromatography with gradients of ethyl acetate/hexane (20–50%) for intermediate purification. For final purity (>98%), employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Monitor fractions via TLC (Rf ~0.3–0.5) and confirm with LC-MS .
Advanced Research: How to evaluate in vivo pharmacokinetics for this compound?
Methodological Answer:
Conduct rodent studies with intravenous (IV) and oral (PO) dosing. Use LC-MS/MS to quantify plasma concentrations. Key parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
